2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one
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Overview
Description
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is an organic compound that belongs to the class of phenoxypropanones This compound is characterized by the presence of a piperazine ring and a methyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-methylphenoxypropanol. This intermediate is then reacted with piperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one
- 2-(3-Chlorophenoxy)-1-(piperazin-1-YL)propan-1-one
- 2-(3-Methylphenoxy)-1-(morpholin-4-YL)propan-1-one
Uniqueness
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is unique due to the specific substitution pattern on the phenoxy group and the presence of the piperazine ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16/h3-5,10,12,15H,6-9H2,1-2H3 |
InChI Key |
GOFOJQGSRNMYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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